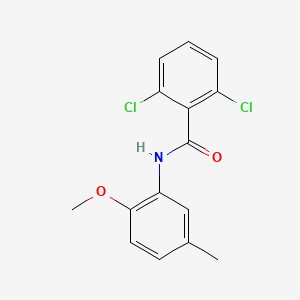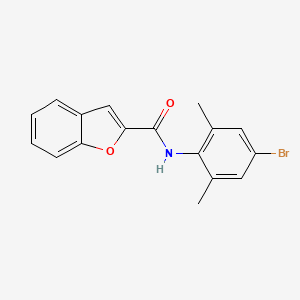![molecular formula C23H16O5 B3906214 2-[5-[(E)-[5-(4-methylphenyl)-2-oxofuran-3-ylidene]methyl]furan-2-yl]benzoic acid](/img/structure/B3906214.png)
2-[5-[(E)-[5-(4-methylphenyl)-2-oxofuran-3-ylidene]methyl]furan-2-yl]benzoic acid
Vue d'ensemble
Description
2-[5-[(E)-[5-(4-methylphenyl)-2-oxofuran-3-ylidene]methyl]furan-2-yl]benzoic acid is a complex organic compound that features a benzoic acid moiety linked to a furan ring system
Méthodes De Préparation
The synthesis of 2-[5-[(E)-[5-(4-methylphenyl)-2-oxofuran-3-ylidene]methyl]furan-2-yl]benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methylbenzaldehyde with furan-2-carbaldehyde under acidic conditions to form the intermediate furan derivative. This intermediate is then subjected to further reactions, such as oxidation and esterification, to yield the final benzoic acid derivative. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
2-[5-[(E)-[5-(4-methylphenyl)-2-oxofuran-3-ylidene]methyl]furan-2-yl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan or benzoic acid moieties, resulting in the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
2-[5-[(E)-[5-(4-methylphenyl)-2-oxofuran-3-ylidene]methyl]furan-2-yl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anti-inflammatory and anticancer drugs.
Industry: The compound’s unique properties are leveraged in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism by which 2-[5-[(E)-[5-(4-methylphenyl)-2-oxofuran-3-ylidene]methyl]furan-2-yl]benzoic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, such as 2-[5-[(E)-[5-(4-chlorophenyl)-2-oxofuran-3-ylidene]methyl]furan-2-yl]benzoic acid, 2-[5-[(E)-[5-(4-methylphenyl)-2-oxofuran-3-ylidene]methyl]furan-2-yl]benzoic acid stands out due to its unique methyl group on the phenyl ring. This structural difference can influence its reactivity, biological activity, and overall properties. Similar compounds include:
- 2-[5-[(E)-[5-(4-chlorophenyl)-2-oxofuran-3-ylidene]methyl]furan-2-yl]benzoic acid
- 2-[5-[(E)-[5-(4-bromophenyl)-2-oxofuran-3-ylidene]methyl]furan-2-yl]benzoic acid
These comparisons highlight the uniqueness of this compound in terms of its chemical and biological properties.
Propriétés
IUPAC Name |
2-[5-[(E)-[5-(4-methylphenyl)-2-oxofuran-3-ylidene]methyl]furan-2-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16O5/c1-14-6-8-15(9-7-14)21-13-16(23(26)28-21)12-17-10-11-20(27-17)18-4-2-3-5-19(18)22(24)25/h2-13H,1H3,(H,24,25)/b16-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYFKHHPHCRQKR-FOWTUZBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC3=CC=C(O3)C4=CC=CC=C4C(=O)O)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=C/C(=C\C3=CC=C(O3)C4=CC=CC=C4C(=O)O)/C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(E)-{2-[oxo(piperidin-1-yl)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B3906136.png)
![4-{3-[1-(3-pyridinylmethyl)-3-piperidinyl]propanoyl}morpholine](/img/structure/B3906147.png)
![2-(4-Bromophenoxy)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B3906153.png)
![2-{[(E)-{1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B3906158.png)
![6-nitro-4-phenyl-3-[3-(6-quinolinyl)acryloyl]-2(1H)-quinolinone](/img/structure/B3906164.png)
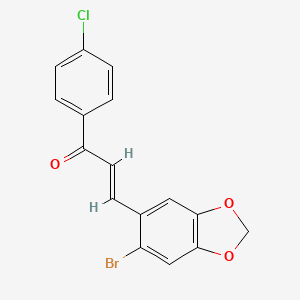
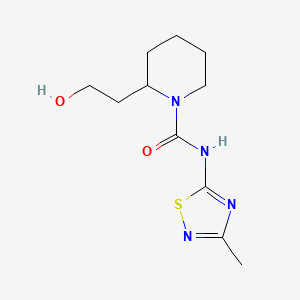
![(5Z)-5-({4-[(5-Nitropyridin-2-YL)oxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3906177.png)
![(E)-N-(4-methylpyridin-2-yl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B3906180.png)
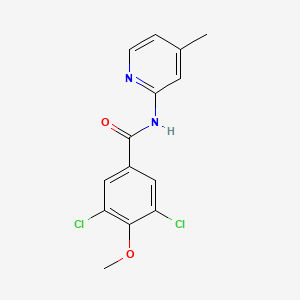
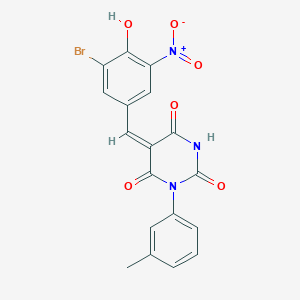
![5-nitro-2-[(pyridine-4-carbonylamino)carbamoyl]benzoic Acid](/img/structure/B3906220.png)
